![molecular formula C14H14N2O4S B5774238 4-methoxy-N'-(phenylsulfonyl)benzohydrazide](/img/structure/B5774238.png)
4-methoxy-N'-(phenylsulfonyl)benzohydrazide
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Overview
Description
4-methoxy-N'-(phenylsulfonyl)benzohydrazide, also known as MpsbH, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is a hydrazide derivative of benzoic acid and is widely used in the synthesis of other compounds.
Scientific Research Applications
4-methoxy-N'-(phenylsulfonyl)benzohydrazide has been extensively studied for its potential use in various applications. One of the major applications of this compound is in the synthesis of other compounds. 4-methoxy-N'-(phenylsulfonyl)benzohydrazide is used as a reagent in the synthesis of sulfonyl hydrazones and other related compounds. It has also been used in the synthesis of novel antitumor agents.
Mechanism of Action
The exact mechanism of action of 4-methoxy-N'-(phenylsulfonyl)benzohydrazide is not well understood. However, it is believed that 4-methoxy-N'-(phenylsulfonyl)benzohydrazide works by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of various metabolic pathways, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-methoxy-N'-(phenylsulfonyl)benzohydrazide has been shown to have various biochemical and physiological effects. It has been found to have antitumor activity, as well as antibacterial and antifungal activity. 4-methoxy-N'-(phenylsulfonyl)benzohydrazide has also been shown to have anti-inflammatory activity and has been studied for its potential use in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-methoxy-N'-(phenylsulfonyl)benzohydrazide in lab experiments is its ease of synthesis. 4-methoxy-N'-(phenylsulfonyl)benzohydrazide can be easily synthesized in the lab using simple reagents and equipment. Additionally, 4-methoxy-N'-(phenylsulfonyl)benzohydrazide is relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using 4-methoxy-N'-(phenylsulfonyl)benzohydrazide in lab experiments is its potential toxicity. 4-methoxy-N'-(phenylsulfonyl)benzohydrazide has been shown to be toxic to certain cell types, and caution should be taken when handling this compound.
Future Directions
There are several future directions for the study of 4-methoxy-N'-(phenylsulfonyl)benzohydrazide. One area of research is the development of novel antitumor agents based on 4-methoxy-N'-(phenylsulfonyl)benzohydrazide. Researchers are also studying the use of 4-methoxy-N'-(phenylsulfonyl)benzohydrazide in the treatment of various inflammatory diseases. Additionally, there is ongoing research into the mechanism of action of 4-methoxy-N'-(phenylsulfonyl)benzohydrazide, which could lead to the development of new drugs with improved efficacy and safety profiles.
In conclusion, 4-methoxy-N'-(phenylsulfonyl)benzohydrazide is a chemical compound that has a wide range of scientific research applications. Its ease of synthesis, stability, and potential therapeutic benefits make it an attractive compound for further study. However, caution should be taken when handling this compound due to its potential toxicity. Ongoing research into the mechanism of action and future directions for the study of 4-methoxy-N'-(phenylsulfonyl)benzohydrazide could lead to the development of novel drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 4-methoxy-N'-(phenylsulfonyl)benzohydrazide involves the reaction of 4-methoxybenzohydrazide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain pure 4-methoxy-N'-(phenylsulfonyl)benzohydrazide.
properties
IUPAC Name |
N'-(benzenesulfonyl)-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-12-9-7-11(8-10-12)14(17)15-16-21(18,19)13-5-3-2-4-6-13/h2-10,16H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIJFKXDXVTXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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